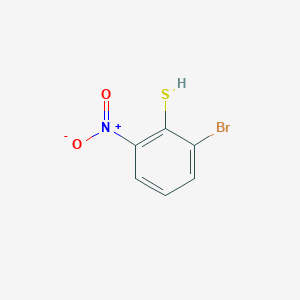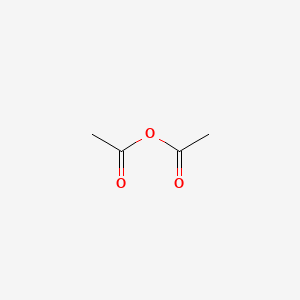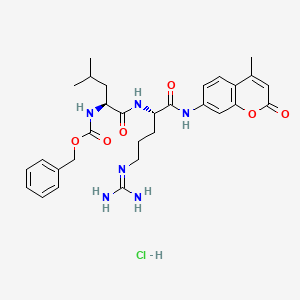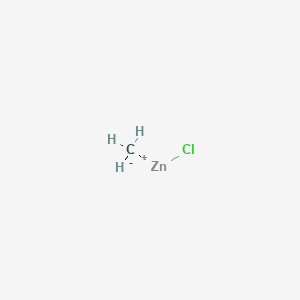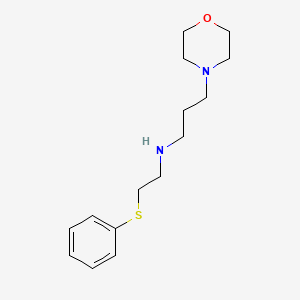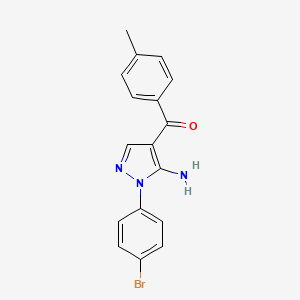
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone is a compound of interest in scientific research due to its potential applications in a wide range of fields. It is a synthetic compound that is composed of an amino group, a bromophenyl group, a pyrazole group, and a tolyl group. This compound has been studied for its possible use in medicine, materials science, and other areas.
Scientific Research Applications
5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone has been studied for its potential applications in various fields. It has been studied for its use as a potential drug candidate, as it exhibits anti-inflammatory and anti-cancer activities. It has also been studied for its use in materials science, as it has been shown to have potential applications in the production of nanomaterials. Additionally, it has been studied for its use in photochemistry, as it has been shown to be a potential photosensitizer.
Mechanism of Action
The exact mechanism of action for 5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone is not yet fully understood. However, it is believed that the compound works by binding to specific receptors in the body and activating them, which in turn leads to the desired effect. For example, in the case of anti-inflammatory activity, it is believed that the compound binds to specific receptors that are involved in the inflammatory response and activates them, leading to a decrease in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone are not yet fully understood. However, studies have shown that the compound has anti-inflammatory and anti-cancer activities. It has also been shown to have antioxidant and neuroprotective effects. Additionally, it has been shown to have potential applications in the production of nanomaterials.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone in lab experiments include its high yield in the synthesis reaction, its potential for use in a wide range of fields, and its relatively low toxicity. However, there are some limitations to using this compound in lab experiments, such as its limited solubility in water, its instability in light and air, and its potential for toxicity if used in high concentrations.
Future Directions
The potential applications of 5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone are still being explored. Some potential future directions include further research into its potential uses in drug development, materials science, and photochemistry. Additionally, further research into its mechanism of action and biochemical and physiological effects could lead to a better understanding of the compound and its potential applications. Finally, further research into its synthesis method could lead to improved yields and more efficient production of the compound.
Synthesis Methods
5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone is synthesized through a reaction between p-tolylmethylhydrazine and 4-bromobenzaldehyde. This reaction is catalyzed by a base and yields the compound in high yields. The reaction is carried out at room temperature and can be completed in a few hours.
properties
IUPAC Name |
[5-amino-1-(4-bromophenyl)pyrazol-4-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c1-11-2-4-12(5-3-11)16(22)15-10-20-21(17(15)19)14-8-6-13(18)7-9-14/h2-10H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNKYJUNJZBPTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone | |
CAS RN |
618091-90-0 |
Source


|
| Record name | (5-AMINO-1-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL)(4-METHYLPHENYL)METHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



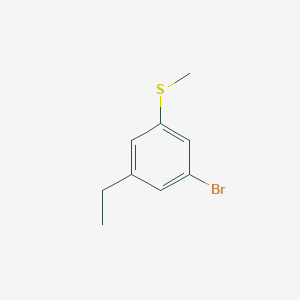

![4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide](/img/structure/B6354992.png)

